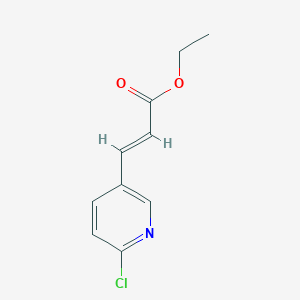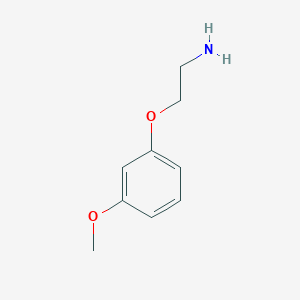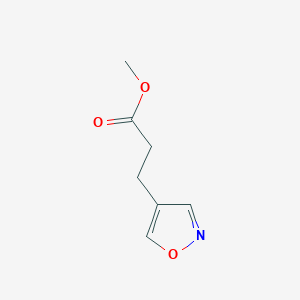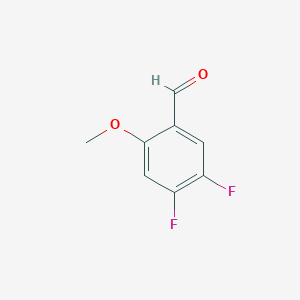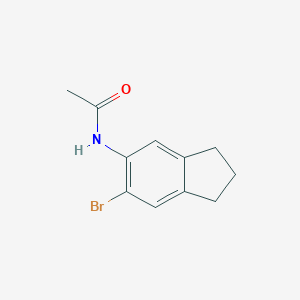
N-(6-溴-2,3-二氢-1H-茚-5-基)乙酰胺
描述
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide, also known as N-BHA, is a synthetic organic compound with a wide range of applications in scientific research. It is an indenyl acetamide derivative, which is an analog of the naturally occurring indole alkaloid, indole-3-acetic acid (IAA). N-BHA is a versatile compound that has been used in a variety of laboratory experiments, from drug discovery to cell culture studies. N-BHA has been studied for its potential to modulate various biochemical and physiological processes, and its advantages and limitations for lab experiments have been explored.
科学研究应用
合成方法:
- N-(6-溴-2,3-二氢-1H-茚-5-基)乙酰胺可以使用各种方法合成。其中一种方法涉及N-(2-炔基芳基)乙酰胺的二溴水合反应,利用KBr/K2S2O8介导的亲电6-内环化形成含溴苯并噁嗪阳离子,随后进行氧化环开合 (Qiu et al., 2017)。
潜在的治疗应用:
- 该化合物及其衍生物已被研究用于治疗各种疾病。例如,2-(6-溴-2,3-二氧代茚啉-1-基)-N-取代苯乙酰胺衍生物在小鼠中显示出抗抑郁活性,并对戊巴比妥诱导的癫痫具有保护作用 (Xie et al., 2013)。
抗菌和抗癌潜力:
- N-(6-溴-2,3-二氢-1H-茚-5-基)乙酰胺的一些衍生物已显示出显著的抗菌活性。计算和实验分析支持合成具有潜在治疗应用的新化合物 (Fahim & Ismael, 2019)。
- 在肿瘤学领域,某些1H-茚-1-酮取代(杂环芳基)乙酰胺衍生物已被合成,显示出对各种癌细胞系(包括白血病、肺癌和乳腺癌)的有希望的生长抑制作用 (Karaburun et al., 2018)。
α-葡萄糖苷酶和乙酰胆碱酯酶的抑制:
- 对α-葡萄糖苷酶和乙酰胆碱酯酶的抑制研究,这些酶在糖尿病和阿尔茨海默病中具有相关性,已确定N-(6-溴-2,3-二氢-1H-茚-5-基)乙酰胺的一些衍生物具有潜力作为治疗剂 (Abbasi et al., 2023)。
卤代和其他化学反应:
- 研究还集中在相关乙酰胺化合物的卤代反应上,这对于了解N-(6-溴-2,3-二氢-1H-茚-5-基)乙酰胺的化学性质和潜在应用至关重要 (Jordan & Markwell, 1978)。
定量构效关系(QSAR)研究:
- 对2-(2,3-二氧代-2,3-二氢-1H-吲哚-1-基)-N-苯乙酰胺等衍生物的QSAR研究提供了对抗癌细胞系细胞毒活性的结构要求的见解,有助于设计更有效的治疗剂 (Modi et al., 2011)。
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is synthesized via the reductive amination of 5-acetamido-6-bromoindan-1-one . This suggests that it may interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds or hydrogen bonds .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in inflammation and pain perception .
Pharmacokinetics
An in-silico study showed that 5-acetamido-2-hydroxy benzoic acid derivatives, which are structurally similar to n-(6-bromo-2,3-dihydro-1h-inden-5-yl)acetamide, have better bioavailability .
Result of Action
Similar compounds have been known to exhibit anti-inflammatory and analgesic activities .
生化分析
Biochemical Properties
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions with the active sites of enzymes .
Cellular Effects
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, affecting the overall function of the cell .
Molecular Mechanism
The molecular mechanism of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within the cell. The compound may be metabolized into different products, which can have distinct biological activities .
Transport and Distribution
The transport and distribution of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide within cells and tissues are crucial for its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its overall activity and function .
Subcellular Localization
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its activity and function, as it interacts with different biomolecules within these compartments .
属性
IUPAC Name |
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-7(14)13-11-6-9-4-2-3-8(9)5-10(11)12/h5-6H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZWXNUSLPNWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C2CCCC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439316 | |
| Record name | 5-acetamido-6-bromoindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157701-33-2 | |
| Record name | 5-acetamido-6-bromoindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Q1: What is the role of 5-acetamido-6-bromoindan in the synthesis of thymidylate synthase inhibitors?
A1: 5-Acetamido-6-bromoindan serves as a crucial starting material in the multi-step synthesis of compound 3 (4-[N-(6RS)-2-methyl-4-oxo-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-6-yl]-N-(prop-2-ynyl)amino]benzoic acid), a key intermediate for potent TS inhibitors. The synthesis involves a reductive amination reaction between 5-acetamido-6-bromoindan and tert-butyl 4-aminobenzoate. This reaction forms the C6-N10 bond, which is essential for constructing the cyclopenta[g]quinazolinone ring system found in the final TS inhibitor. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate](/img/structure/B136434.png)

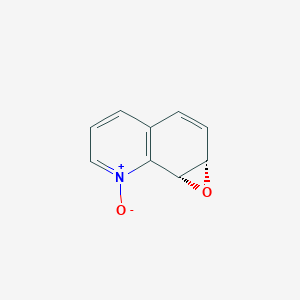
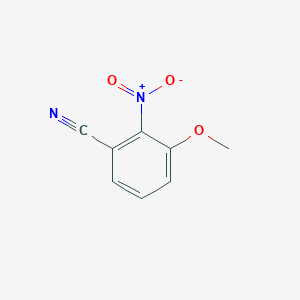
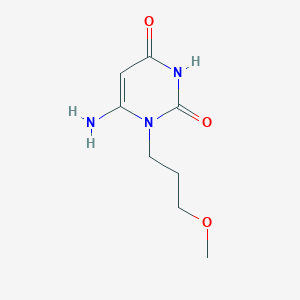

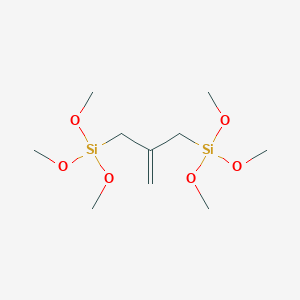
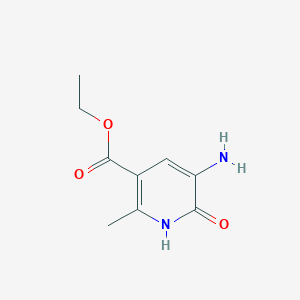
![Aluminum, hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-kappaO)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato]-](/img/structure/B136454.png)
